molecular formula C144H225N45O40 B585554 H-Asn-Lys-Leu-Ile-Val-Arg-Arg-Gly-Gln-Ser-Phe-Tyr-Val-Gln-Ile-Asp-Phe-Ser-Arg-Pro-Tyr-Asp-Pro-Arg-Arg-Asp-OH CAS No. 158053-05-5

H-Asn-Lys-Leu-Ile-Val-Arg-Arg-Gly-Gln-Ser-Phe-Tyr-Val-Gln-Ile-Asp-Phe-Ser-Arg-Pro-Tyr-Asp-Pro-Arg-Arg-Asp-OH

Cat. No.: B585554
CAS No.: 158053-05-5
M. Wt: 3226.659
InChI Key: COSNLKCXZQMASK-SUYFAVNQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Asn-Lys-Leu-Ile-Val-Arg-Arg-Gly-Gln-Ser-Phe-Tyr-Val-Gln-Ile-Asp-Phe-Ser-Arg-Pro-Tyr-Asp-Pro-Arg-Arg-Asp-OH is a peptide fragment derived from Factor XIIIa, a transglutaminase enzyme that plays a crucial role in blood coagulation by catalyzing the cross-linking of fibrin. This fragment is composed of 26 amino acids with the sequence Asn-Lys-Leu-Ile-Val-Arg-Arg-Gly-Gln-Ser-Phe-Tyr-Val-Gln-Ile-Asp-Phe-Ser-Arg-Pro-Tyr-Asp-Pro-Arg-Arg-Asp .

Preparation Methods

Synthetic Routes and Reaction Conditions

H-Asn-Lys-Leu-Ile-Val-Arg-Arg-Gly-Gln-Ser-Phe-Tyr-Val-Gln-Ile-Asp-Phe-Ser-Arg-Pro-Tyr-Asp-Pro-Arg-Arg-Asp-OH is typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-purity reagents and stringent quality control measures ensures the production of peptides with high fidelity and purity .

Chemical Reactions Analysis

Types of Reactions

H-Asn-Lys-Leu-Ile-Val-Arg-Arg-Gly-Gln-Ser-Phe-Tyr-Val-Gln-Ile-Asp-Phe-Ser-Arg-Pro-Tyr-Asp-Pro-Arg-Arg-Asp-OH primarily undergoes reactions typical of peptides, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include smaller peptide fragments, oxidized or reduced forms of the peptide, and modified peptides with substituted amino acids .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Asn-Lys-Leu-Ile-Val-Arg-Arg-Gly-Gln-Ser-Phe-Tyr-Val-Gln-Ile-Asp-Phe-Ser-Arg-Pro-Tyr-Asp-Pro-Arg-Arg-Asp-OH is unique in its specific sequence and inhibitory activity against Factor XIIIa. Its ability to block the cross-linking of fibrin and other proteins makes it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C144H225N45O40/c1-11-75(9)113(135(224)179-97(66-108(198)199)126(215)175-94(62-78-30-17-14-18-31-78)125(214)183-100(70-190)129(218)173-91(37-25-57-164-144(158)159)137(226)188-58-26-39-103(188)132(221)178-95(63-79-40-44-81(192)45-41-79)124(213)180-98(67-109(200)201)138(227)189-59-27-38-102(189)131(220)170-87(35-23-55-162-142(154)155)117(206)169-86(34-22-54-161-141(152)153)120(209)181-99(139(228)229)68-110(202)203)186-122(211)90(49-51-105(148)195)172-133(222)111(73(5)6)184-128(217)96(64-80-42-46-82(193)47-43-80)176-123(212)93(61-77-28-15-13-16-29-77)177-130(219)101(71-191)182-121(210)89(48-50-104(147)194)166-107(197)69-165-116(205)84(33-21-53-160-140(150)151)168-118(207)88(36-24-56-163-143(156)157)171-134(223)112(74(7)8)185-136(225)114(76(10)12-2)187-127(216)92(60-72(3)4)174-119(208)85(32-19-20-52-145)167-115(204)83(146)65-106(149)196/h13-18,28-31,40-47,72-76,83-103,111-114,190-193H,11-12,19-27,32-39,48-71,145-146H2,1-10H3,(H2,147,194)(H2,148,195)(H2,149,196)(H,165,205)(H,166,197)(H,167,204)(H,168,207)(H,169,206)(H,170,220)(H,171,223)(H,172,222)(H,173,218)(H,174,208)(H,175,215)(H,176,212)(H,177,219)(H,178,221)(H,179,224)(H,180,213)(H,181,209)(H,182,210)(H,183,214)(H,184,217)(H,185,225)(H,186,211)(H,187,216)(H,198,199)(H,200,201)(H,202,203)(H,228,229)(H4,150,151,160)(H4,152,153,161)(H4,154,155,162)(H4,156,157,163)(H4,158,159,164)/t75-,76-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,111-,112-,113-,114-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSNLKCXZQMASK-SUYFAVNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC(=O)O)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(=O)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C144H225N45O40
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745602
Record name PUBCHEM_71308683
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3226.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158053-05-5
Record name PUBCHEM_71308683
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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